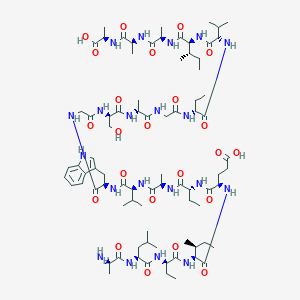

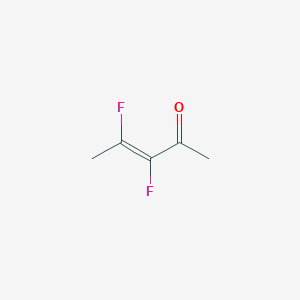

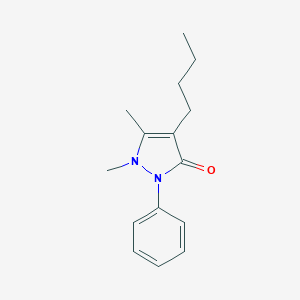

![molecular formula C9H8N4O4 B021110 Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 105411-95-8](/img/structure/B21110.png)

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions take place .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Field:

Medicinal chemistry

Summary:

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising scaffold for designing novel drugs. Researchers have explored its potential as an anti-anxiety agent, hypnotic drug, and other therapeutic agents. The compound’s structure resembles that of known drugs like ocinaplon and zaleplon, which contain the pyrazolo[1,5-a]pyrimidine nucleus.

Methods and Experimental Procedures:

The synthesis of this compound involves a regioselective, time-efficient, and one-pot route. Researchers use microwave-assisted processes, which allow for shorter reaction times and high yields. The key steps include a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with readily available electrophilic reagents .

Results:

The method yields diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields. These functionalized heterocycles have been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines, with yields up to 92% .

Neuroprotective Agents

Field:

Neuropharmacology

Summary:

Researchers have designed novel compounds by merging the phenyl-pyrimidine carboxylate fragment with differently substituted triazoles via a piperazine linker. These hybrids show potential as neuroprotective and anti-neuroinflammatory agents .

Computational Studies

Field:

Computational chemistry

Summary:

In addition to experimental work, computational studies have been conducted to explain the origin of regioselectivity in the synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidines. These studies provide insights into the reaction mechanisms and guide further optimization .

Dearomatization

Field:

Organic synthesis

Summary:

Researchers have explored the dearomatization of the pyrimidine ring in pyrazolo[1,5-a]pyrimidine compounds, including ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Reduction processes have been investigated to modify the aromaticity of these heterocycles .

Materials Science

Field:

Materials chemistry

Summary:

Pyrazolo[1,5-a]pyrimidines and their analogues have applications in the dye industry (as fluorophores), organic light-emitting diodes (OLEDs), and semiconductor materials. Their promising biological and photophysical properties make them attractive for materials science research .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYJWGFJADCGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545287 | |

| Record name | Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

105411-95-8 | |

| Record name | Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

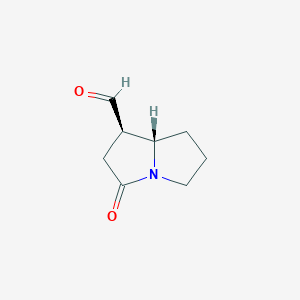

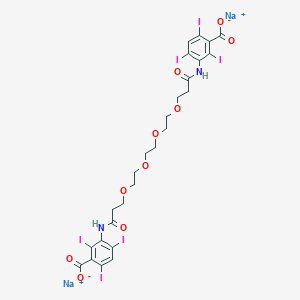

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

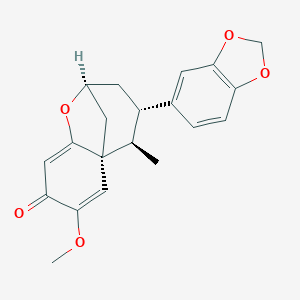

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)